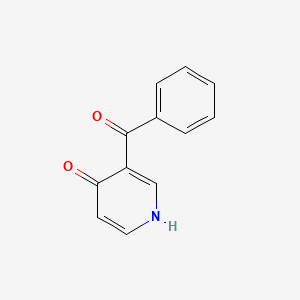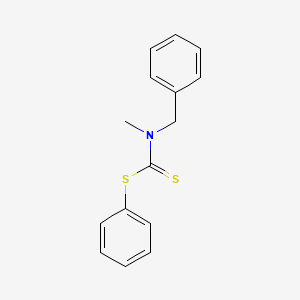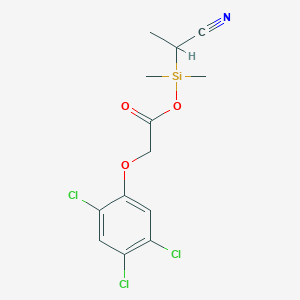
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a chemical compound with a complex structure It is known for its unique properties and applications in various scientific fields
Preparation Methods
The synthesis of Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves several steps. The primary synthetic route includes the reaction of 2,4,5-trichlorophenoxyacetic acid with (1-cyanoethyl)dimethylchlorosilane in the presence of a base. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Researchers use it to study its effects on biological systems and its potential as a biochemical tool.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester stands out due to its unique structure and reactivity. Similar compounds include:
- (2-cyanoethyl)dimethylsilyl 2-(2,4,5-trichlorophenoxy)acetate
- [1-cyanoethyl(dimethyl)silyl] 2-(2,4-dichlorophenoxy)acetate These compounds share some structural similarities but differ in their specific chemical properties and applications.
Properties
CAS No. |
106865-11-6 |
|---|---|
Molecular Formula |
C13H14Cl3NO3Si |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
[1-cyanoethyl(dimethyl)silyl] 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H14Cl3NO3Si/c1-8(6-17)21(2,3)20-13(18)7-19-12-5-10(15)9(14)4-11(12)16/h4-5,8H,7H2,1-3H3 |
InChI Key |
AHNMROWRAMGZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)[Si](C)(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)

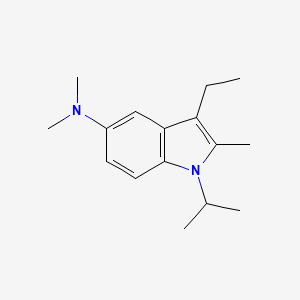
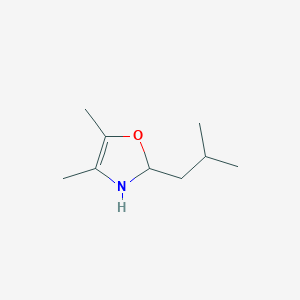
![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

